Dibenzyl azodicarboxylate

Description

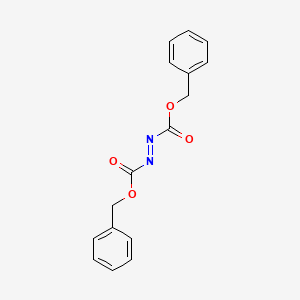

Structure

3D Structure

Properties

IUPAC Name |

benzyl (NE)-N-phenylmethoxycarbonyliminocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2/b18-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJKSAIGIYODAN-ISLYRVAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/N=N/C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2449-05-0 | |

| Record name | Dibenzyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL AZODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9NGE39Q8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role and Utility of Dibenzyl Azodicarboxylate in Modern Organic Synthesis

An In-Depth Technical Guide to the Synthesis and Characterization of Dibenzyl Azodicarboxylate (DBAD)

This compound (DBAD) is a pivotal reagent in organic synthesis, distinguished by its central azo group (N=N) flanked by two benzyloxycarbonyl moieties.[1] Its molecular formula is C₁₆H₁₄N₂O₄, with a molecular weight of 298.29 g/mol .[2][3] This structure confers specific reactivity that makes DBAD indispensable for a range of chemical transformations.

Primarily, DBAD is a cornerstone reagent in the Mitsunobu reaction, a powerful method for converting primary and secondary alcohols into a variety of other functional groups, such as esters and ethers, with a predictable inversion of stereochemistry.[1][4][5] The reaction proceeds under mild conditions, making it highly valuable in the synthesis of complex, stereosensitive molecules. Beyond the Mitsunobu reaction, DBAD serves as a dienophile in Diels-Alder cycloadditions and as an electrophilic reagent for the α-amination of carbonyl compounds.[1][6] Its application also extends to peptide synthesis, where it can function as a carboxyl-protecting group that is readily cleaved by hydrogenolysis.[1]

This guide provides a comprehensive overview of the synthesis of DBAD from its common precursor, detailing field-proven experimental protocols and the causality behind procedural choices. Furthermore, it establishes a self-validating framework for the characterization of the final product through established analytical techniques, ensuring researchers and drug development professionals can confidently prepare and verify this versatile compound.

Part 1: Synthesis of this compound (DBAD)

The synthesis of DBAD is most reliably achieved through the oxidation of its stable precursor, dibenzyl hydrazine-1,2-dicarboxylate.[1] The selection of the oxidizing agent is critical to achieving high yield and purity. Two robust and commonly employed methods are detailed below. The choice between them often depends on reagent availability, desired scale, and downstream purity requirements.

Core Synthesis Workflow

The general transformation involves the oxidation of the N-N single bond in the hydrazodicarboxylate precursor to the N=N double bond of the target azodicarboxylate.

Caption: General workflow for the synthesis of DBAD.

Experimental Protocols for DBAD Synthesis

The following protocols provide detailed, step-by-step methodologies for the oxidation of dibenzyl hydrazine-1,2-dicarboxylate.

Protocol 1: Oxidation using Phenyliodine Diacetate (PIDA)

This method is favored for its mild reaction conditions and high yield. Phenyliodine diacetate is an effective oxidizing agent that is easily handled.

Methodology:

-

Dissolve the precursor, dibenzyl hydrazine-1,2-dicarboxylate, in dichloromethane (DCM).

-

To this solution, add phenyliodine diacetate (PIDA).[2]

-

Stir the resulting reaction mixture vigorously at room temperature. The reaction is typically rapid, often completing within 30 minutes.[1][2]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, perform an aqueous workup by washing the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a wash with brine.[1]

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the final product, DBAD, typically as a yellow solid or oil.[1][7]

Protocol 2: Oxidation using Bromine (Br₂) and Pyridine

This alternative method provides an excellent yield and can produce analytically pure material directly from the reaction mixture without the need for column chromatography.[7][8]

Methodology:

-

Dissolve dibenzyl hydrazine-1,2-dicarboxylate and pyridine (approximately 2 equivalents) in dichloromethane (DCM).[7]

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).[7]

-

Prepare a solution of bromine (Br₂, approx. 1.1 equivalents) in a small volume of DCM.

-

Add the bromine solution dropwise to the cooled hydrazide solution. The reaction mixture will typically turn from colorless to yellow.[7]

-

Allow the reaction to stir for 30-60 minutes at room temperature, monitoring for completion by TLC.[7]

-

Once complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate, water, and finally, brine.[7]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to yield the DBAD product.[7]

Quantitative Data Summary for Synthesis

| Method | Oxidizing Agent | Solvent | Temperature | Time | Reported Yield | Reference |

| 1 | Phenyliodine Diacetate (PIDA) | Dichloromethane (DCM) | Room Temp. | 30 min | 97% | [1][2] |

| 2 | Bromine (Br₂) / Pyridine | Dichloromethane (DCM) | 0°C to Room Temp. | 30-60 min | 80-93% | [7][8] |

Part 2: Characterization of this compound (DBAD)

Thorough characterization is essential to confirm the identity and purity of the synthesized DBAD. A combination of spectroscopic techniques provides a definitive structural confirmation.

Characterization Workflow

A standard workflow ensures all structural aspects of the molecule are verified.

Caption: Standard workflow for the analytical characterization of DBAD.

Spectroscopic Data and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of DBAD.

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

¹³C NMR: The carbon spectrum confirms the carbon framework of the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1750-1780 cm⁻¹. This is characteristic of the carbonyl group in the benzyloxycarbonyl moiety.

-

N=N Stretch (Azo): The azo group typically shows a weak to medium absorption band around 1550-1630 cm⁻¹. This band can sometimes be weak due to the symmetry of the bond.

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch is typically observed between 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are found just above 3000 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of DBAD.

Summary of Characteristic Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Reference |

| ¹H NMR | Aromatic Protons (10H) | δ 7.37–7.51 ppm (multiplet) | [9] |

| Benzylic Protons (4H) | δ 5.45 ppm (singlet) | [9] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 161.1 ppm | [9] |

| Aromatic Carbons | δ 128.9–135.1 ppm | [9] | |

| Benzylic Carbon (-CH₂) | δ 71.9 ppm | [9] | |

| IR | C=O Stretch | ~1750-1780 cm⁻¹ | |

| N=N Stretch | ~1550-1630 cm⁻¹ | ||

| HRMS | Molecular Ion [M+] | m/z 298.0960 | [9] |

Part 3: Safety, Handling, and Storage

Proper handling and storage of DBAD are crucial for laboratory safety.

-

Hazards: DBAD is classified as a flammable solid and can cause skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3] It is important to avoid dust formation and inhalation.[11]

-

Personal Protective Equipment (PPE): Always handle DBAD in a well-ventilated area, preferably a laboratory fume hood.[12] Wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[10][12]

-

Storage: DBAD should be stored in a tightly closed container in a dry, well-ventilated place.[12] For long-term stability, refrigeration (2-8°C) is recommended. Keep away from heat, open flames, and strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis, particularly in reactions requiring stereochemical control like the Mitsunobu reaction. Its synthesis is straightforward, achieved through the high-yielding oxidation of its hydrazide precursor using common laboratory reagents such as PIDA or bromine. The identity and purity of the synthesized product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR and IR spectroscopy, and mass spectrometry. By following the detailed protocols and characterization frameworks outlined in this guide, researchers can confidently prepare and validate high-purity DBAD for use in their synthetic endeavors, enabling the construction of complex molecular architectures with precision and efficiency.

References

- MATERIAL SAFETY DATA SHEETS this compound. (n.d.). Cleanchem Laboratories LLP.

- This compound | High-Purity Reagent | RUO - Benchchem. (n.d.). Benchchem.

- This compound synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Starr, J. T., Rai, G. S., Dang, H., & McNelis, B. J. (1997). AN IMPROVED OXIDATION METHOD FOR THE SYNTHESIS OF AZODICARBONYL COMPOUNDS. Synthetic Communications, 27(18), 3197-3200.

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25). Fisher Scientific.

- MSDS - this compound - KM Pharma Solution Private Limited. (n.d.). KM Pharma Solution Private Limited.

- Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. (2025, August 10). Journal of Organic Chemistry.

- This compound - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.

- This compound | C16H14N2O4 | CID 5387121 - PubChem. (n.d.). PubChem.

- Starr, J. T., Rai, G. S., Dang, H., & McNelis, B. J. (1997). An Improved Oxidation Method for the Synthesis of Azodicarbonyl Compounds. Synthetic Communications, 27(18).

- Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia.

- This compound technical grade, 90 2449-05-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Svobodova, E., et al. (n.d.). Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin a. The Royal Society of Chemistry.

- This compound technical grade, 90 2449-05-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- INFRARED SPECTROSCOPY (IR). (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C16H14N2O4 | CID 5387121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. 偶氮二甲酸二苄酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. cleanchemlab.com [cleanchemlab.com]

Dibenzyl Azodicarboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Dibenzyl azodicarboxylate (DBAD) is a versatile reagent in modern organic synthesis, prized for its pivotal role in a variety of chemical transformations.[1][2] This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The unique characteristics of DBAD, particularly its solid nature and the specific reactivity conferred by the benzyl groups, distinguish it from other commonly used azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD).[3]

This document will delve into the causality behind experimental choices involving DBAD, offering field-proven insights to ensure technical accuracy and reproducibility. Every protocol described is designed as a self-validating system, grounded in authoritative references to support mechanistic claims and procedural standards.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of DBAD is fundamental to its effective and safe use in the laboratory.

Molecular Structure and Identifiers

DBAD is characterized by a central azo group (N=N) flanked by two benzyloxycarbonyl groups.[1] This structure is key to its reactivity.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2449-05-0 | [2][4][5] |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [2][4][5] |

| Molecular Weight | 298.29 g/mol | [6] |

| IUPAC Name | dibenzyl (E)-diazene-1,2-dicarboxylate | [7] |

| Synonyms | Azodicarboxylic acid dibenzyl ester, DBAD | [8][9] |

| InChI Key | IRJKSAIGIYODAN-UHFFFAOYSA-N | [1][4][5] |

| SMILES | O=C(OCC1=CC=CC=C1)N=NC(=O)OCC1=CC=CC=C1 | [4][5] |

Physical Properties

DBAD is an orange crystalline powder, a characteristic that offers advantages in handling and storage over its liquid analogs, DEAD and DIAD.[2]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow to orange crystalline powder | [2][5][8] |

| Melting Point | 43-53 °C | [2][4][10] |

| Boiling Point | 456.8 °C at 760 mmHg (decomposes) | [8] |

| Density | 1.19 g/cm³ | [8] |

| Flash Point | >110 °C | [8] |

| Solubility | Soluble in toluene, dichloromethane, ethyl acetate, and ethanol. Sparingly soluble in water. | [1] |

| Stability | Generally stable, but can be light-sensitive. Often supplied as a solution in toluene for enhanced stability. | [1][8] |

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of DBAD, as well as ensuring laboratory safety.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Recommended storage temperature is between 0-8 °C.[2] It is often supplied as a solution in a solvent like toluene to improve stability.[1]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and nitrogen oxides.[13]

Synthesis of this compound

DBAD is typically synthesized through the oxidation of its precursor, dibenzyl hydrazine-1,2-dicarboxylate.[1] Several effective oxidative methodologies have been established.

Experimental Protocol: Synthesis of DBAD using Phenyliodine Diacetate (PIDA)

This method is known for its high yield and mild reaction conditions.[14]

Materials:

-

Dibenzyl hydrazine-1,2-dicarboxylate

-

Phenyliodine diacetate (PIDA)[1]

-

Dichloromethane (DCM)[1]

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of dibenzyl hydrazine-1,2-dicarboxylate in dichloromethane, add phenyliodine diacetate (PIDA).[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1][14]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DBAD.[1] This method has been reported to produce DBAD in a 97% yield.[14]

Caption: Workflow for the Synthesis of DBAD using PIDA.

Chemical Reactivity and Applications

DBAD is a valuable reagent in a range of synthetic transformations, most notably the Mitsunobu reaction.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to esters, ethers, thioethers, and other functional groups with an inversion of configuration.[15][16] The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (usually triphenylphosphine), and an azodicarboxylate like DBAD.[17]

Mechanism of the Mitsunobu Reaction: The reaction proceeds through a complex mechanism involving the initial formation of a betaine intermediate from the reaction of triphenylphosphine with DBAD.[1] This intermediate then deprotonates the nucleophile, and the resulting anion displaces the activated alcohol in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry.[15]

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Esterification using DBAD

This protocol outlines a general procedure for the esterification of a primary alcohol with benzoic acid.

Materials:

-

Primary alcohol

-

Benzoic acid

-

Triphenylphosphine (PPh₃)

-

This compound (DBAD)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DBAD (1.2 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired ester. The byproducts, triphenylphosphine oxide and dibenzyl hydrazine-1,2-dicarboxylate, can be separated during chromatography.

Other Synthetic Applications

Beyond the Mitsunobu reaction, DBAD's electrophilic nature and dienophilic properties make it a versatile reagent in other areas of organic synthesis.

-

Diels-Alder Reactions: The electron-deficient N=N double bond of DBAD makes it a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes, providing access to six-membered heterocyclic rings.[1][18][19]

-

Electrophilic Amination: DBAD can act as an electrophilic nitrogen source for the amination of various nucleophiles, including carbanions and enamines.[1]

-

Peptide Synthesis: It has been used as a carboxyl-protecting group that can be cleaved by hydrogenolysis, offering a valuable tool in the construction of complex peptides.[1]

Conclusion

This compound is a highly effective and versatile reagent with significant applications in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[2] Its solid nature offers practical advantages over its liquid counterparts, and its well-defined reactivity in key transformations like the Mitsunobu and Diels-Alder reactions makes it an invaluable tool for chemists. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its successful application in research and development.

References

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 2449-05-0. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Sris Pharmaceuticals. (n.d.). 5 kg this compound, Powder. IndiaMART. Retrieved from [Link]

- Lipshutz, B. H., Chung, D. W., Rich, B., & Corral, R. (2006). Simplification of the Mitsunobu Reaction.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate. Retrieved from [Link]

-

Fisher Scientific. (2024, February 25). SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Nanjing Winsome Chemical Limited. (n.d.). This compound. Retrieved from [Link]

- Berger, A., & Wehrstedt, K. D. (2010). Azodicarboxylates: Explosive properties and DSC measurements. Journal of Loss Prevention in the Process Industries, 23(6), 734-739.

-

Royal Society of Chemistry. (n.d.). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Diels-Alder Additions with Dialkyl Azodicarboxylates and Azo-Bis-Formamidine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Myers, A. G. (n.d.). Diels–Alder Reaction (Part 2). Harvard University. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. Dibenzylazodicarboxylat, 96 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. This compound, 94% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | C16H14N2O4 | CID 5387121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kmpharma.in [kmpharma.in]

- 8. This compound CAS 2449-05-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound [oakwoodchemical.com]

- 10. This compound CAS#: 2449-05-0 [m.chemicalbook.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

Dibenzyl Azodicarboxylate: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Versatile Reagent

Dibenzyl azodicarboxylate (DBAD) is a crystalline orange solid that has carved a significant niche in the landscape of modern organic synthesis. Its utility stems from its role as a highly efficient azo-reagent, most notably in the Mitsunobu reaction, where it facilitates the stereospecific conversion of alcohols to a diverse range of functional groups.[1] Beyond this cornerstone application, DBAD serves as a valuable tool in peptide synthesis and as a dienophile in cycloaddition reactions.[1] This technical guide provides an in-depth exploration of the historical context of DBAD's emergence, its synthesis and reactivity, and its practical applications in contemporary research and development, particularly within the pharmaceutical and chemical industries.

Historical Context: From the Dawn of Azo Chemistry to a Modern Reagent

The story of this compound is intrinsically linked to the pioneering work of German chemist Julius Wilhelm Theodor Curtius. In the late 19th century, Curtius made seminal discoveries in the field of nitrogen chemistry, including the discovery of diazoacetic acid, hydrazine, and hydrazoic acid.[1][2] His extensive investigations into diazo and azo compounds laid the fundamental groundwork for the development of azodicarboxylates as a class of reagents.[1][2] The Curtius rearrangement, first described in 1885, is a testament to his profound contributions, providing a method to convert acyl azides into isocyanates.[3]

While the precise first synthesis of this compound is not readily apparent in seminal literature, its development is a logical extension of the broader exploration of azodicarboxylic acid esters. The most well-known of these, diethyl azodicarboxylate (DEAD), was a staple in organic synthesis for many years. However, the desire for reagents with improved handling characteristics and simplified purification profiles spurred the development of alternatives. Solid and stable azodicarboxylates like DBAD and di-p-chlorobenzyl azodicarboxylate (DCAD) emerged as valuable substitutes to the often hazardous and difficult-to-purify liquid reagents like DEAD and diisopropyl azodicarboxylate (DIAD).[4]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the oxidation of its precursor, dibenzyl hydrazine-1,2-dicarboxylate.[1] Several effective oxidative methodologies have been established, offering researchers reliable routes to this valuable reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2449-05-0 |

| Molecular Formula | C₁₆H₁₄N₂O₄ |

| Molecular Weight | 298.29 g/mol |

| Appearance | Orange crystalline powder |

| Melting Point | 43-47 °C |

| Solubility | Soluble in many organic solvents |

| Storage | 2-8°C |

Experimental Protocol: Synthesis of this compound via PIDA Oxidation

This protocol details a high-yielding synthesis of DBAD using phenyliodine diacetate (PIDA) as the oxidant.[2][5] The primary advantage of this method is the operational simplicity and the high purity of the resulting product.

Materials:

-

Dibenzyl hydrazine-1,2-dicarboxylate

-

Phenyliodine diacetate (PIDA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of dibenzyl hydrazine-1,2-dicarboxylate in dichloromethane, add phenyliodine diacetate (PIDA).[2][5]

-

Stir the reaction mixture at room temperature for 30 minutes.[2][5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DBAD.[1] This method has been reported to produce DBAD in 97% yield.[2][5]

Causality of Experimental Choices:

-

PIDA as Oxidant: PIDA is a mild and selective oxidant that efficiently converts the hydrazine precursor to the azo compound without over-oxidation or side reactions on the benzyl groups. Its byproducts are also relatively easy to remove during workup.

-

Dichloromethane as Solvent: DCM is an excellent solvent for both the starting material and the product, and its low boiling point facilitates easy removal at the end of the reaction.

-

Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer, aiding in the drying process.

Characterization Data

The identity and purity of the synthesized DBAD can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.33 (m, 10H), 5.20 (s, 4H).[6][7]

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.4, 135.7, 128.4, 128.1, 128.0, 66.2.[6]

-

IR (neat, cm⁻¹): 2213, 1695.[6]

Core Application: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol to an ester, ether, amine, or other functional group with inversion of stereochemistry.[4] DBAD is a highly effective reagent in this transformation.

Mechanistic Overview

The reaction proceeds through a series of key intermediates, initiated by the reaction of a phosphine (typically triphenylphosphine) with the azodicarboxylate.

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. This compound(2449-05-0) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dibenzyl Azodicarboxylate (DBAD)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl azodicarboxylate (DBAD), a versatile reagent in organic synthesis, is pivotal in numerous transformations, most notably the Mitsunobu reaction.[1][2] Its efficacy is intrinsically linked to its purity and structural integrity. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of DBAD. We will delve into the interpretation of spectral data, grounded in the principles of chemical structure and reactivity, to provide a self-validating framework for researchers. This document serves as a practical reference for confirming the identity and quality of DBAD, ensuring reproducible and reliable results in its application.

Introduction: The Role and Reactivity of this compound

This compound (DBAD), with the chemical formula C₁₆H₁₄N₂O₄, is an essential reagent characterized by a central diazene (N=N) double bond flanked by two benzyloxycarbonyl groups. This structure renders it a potent electrophile and an efficient oxidizing agent in various synthetic protocols.[3] Its primary application lies in the Mitsunobu reaction, where, in conjunction with triphenylphosphine, it facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1][2]

Given its reactivity, the purity of DBAD is paramount. Impurities, such as the corresponding hydrazine precursor, dibenzyl hydrazine-1,2-dicarboxylate, can significantly impede reaction efficiency and lead to unwanted side products.[4] Therefore, rigorous spectroscopic verification is not merely a procedural step but a critical checkpoint for successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of DBAD in solution. The symmetry of the molecule simplifies the expected spectra, making it a clear diagnostic tool.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a quantitative map of the different hydrogen environments within the molecule. For DBAD, we anticipate two distinct signals corresponding to the benzylic protons and the aromatic protons of the phenyl rings.

-

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used, but for compounds like DBAD, which is a yellow solid, ensuring complete dissolution is key.[4] If solubility is an issue, deuterated acetonitrile (CD₃CN) is an excellent alternative. The spectrum in CD₃CN shows the benzylic protons as a sharp singlet and the aromatic protons as a multiplet.[4]

Table 1: Summary of ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.45 | Singlet | 4H | -CH₂- (Benzylic) |

| ~7.51 – 7.37 | Multiplet | 10H | Ar-H (Aromatic) |

(Data referenced from experiments conducted in CD₃CN)[4]

The singlet at approximately 5.45 ppm is characteristic of the four equivalent benzylic protons. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen and carbonyl groups. The complex multiplet between 7.37 and 7.51 ppm represents the ten protons of the two phenyl rings.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

-

Trustworthiness: The presence of a signal around 161 ppm is a strong indicator of the carbonyl carbon in the ester functional group.[4] The absence of signals in the aliphatic region, other than the benzylic carbon, confirms the lack of unwanted alkyl impurities.

Table 2: Summary of ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~161.1 | C=O (Carbonyl) |

| ~135.1 | C (Aromatic, Quaternary) |

| ~130.1, 129.8 | CH (Aromatic) |

| ~71.9 | -CH₂- (Benzylic) |

(Data referenced from experiments conducted in CD₃CN)[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in DBAD. The spectrum is characterized by strong absorptions corresponding to the stretching vibrations of the carbonyl and azo groups.

-

Authoritative Grounding: The C=O stretch is typically a very strong and sharp absorption. For esters, this band is expected in the range of 1750-1735 cm⁻¹. The N=N stretch of an azo compound is often weaker and can be found in the 1630-1575 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1750 | Strong, Sharp | C=O Stretch (Ester) |

| ~1600 | Medium-Weak | N=N Stretch (Azo) |

| ~1250 | Strong | C-O Stretch (Ester) |

The presence of a strong band around 1750 cm⁻¹ is the most telling feature in the IR spectrum of DBAD, confirming the ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For DBAD (C₁₆H₁₄N₂O₄), the expected molecular weight is 298.29 g/mol .[3][5]

-

Expertise & Experience: Electron Ionization (EI) is a common technique, but it can be "hard," leading to extensive fragmentation and a weak or absent molecular ion peak.[6] A "softer" ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is often preferable to observe the molecular ion (M⁺) or a protonated molecule ([M+H]⁺).[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated exact mass for C₁₆H₁₄N₂O₄ of 298.0954.[4]

Fragmentation Pathway

The fragmentation of DBAD is primarily driven by the stability of the benzyl cation.[8][9] The benzylic C-O bond is prone to cleavage.

A logical fragmentation pathway would be:

-

Molecular Ion (M⁺): m/z = 298

-

Loss of a Benzyloxy Radical (•OCH₂C₆H₅): This leads to an ion at m/z = 191.

-

Formation of the Benzyl Cation: Cleavage of the C-O bond can also lead to the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This results in a very strong signal, often the base peak, at m/z = 91 .[8][9]

-

Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from fragment ions is also a common pathway for esters.[10]

Visualization of Spectroscopic Characterization

Integrated Workflow for DBAD Analysis

Caption: Integrated workflow for the synthesis and spectroscopic validation of DBAD.

Proposed Mass Spectrometry Fragmentation of DBAD

This diagram illustrates the key fragmentation steps for DBAD under mass spectrometry analysis.

Sources

- 1. This compound [nastchem.com]

- 2. This compound (2449-05-0) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | 2449-05-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound - Protheragen [protheragen.ai]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uab.edu [uab.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

Introduction: Re-evaluating a Core Reagent for Modern Synthetic Challenges

An In-Depth Technical Guide to Dibenzyl Azodicarboxylate (DBAD) for Advanced Organic Synthesis

In the landscape of organic synthesis, the azodicarboxylate family of reagents is fundamental, particularly for their pivotal role in the widely-used Mitsunobu reaction. While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonplace, this compound (DBAD) has emerged as a reagent of significant strategic importance. Its unique physicochemical properties, stemming from the benzyl ester moieties, offer distinct advantages in solubility, reactivity, and, crucially, in the purification of reaction products. This guide provides a comprehensive technical overview of DBAD, from its core properties and synthesis to its nuanced applications in complex molecular construction, aimed at researchers, chemists, and drug development professionals seeking to leverage this versatile reagent.

Core Characteristics: Molecular Structure and Physicochemical Properties

This compound is an orange crystalline powder whose reactivity is centered around the electrophilic azo group (N=N) activated by two flanking benzyloxycarbonyl groups.[1][2] The presence of the benzyl groups distinguishes it from its aliphatic counterparts like DEAD and DIAD, influencing its stability, solubility, and the methods for deprotection in synthetic sequences.[2]

The linear formula, C₆H₅CH₂OCON=NCOOCH₂C₆H₅, highlights the key structural features that dictate its function.[2][3]

Figure 1: Molecular Structure of this compound (DBAD).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2449-05-0 | [1][4] |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [1][5] |

| Molecular Weight | 298.29 g/mol | [3][5][6] |

| Appearance | Yellow to orange crystalline powder | [1][4][7] |

| Melting Point | 46 - 53 °C | [1] |

| IUPAC Name | benzyl (NE)-N-phenylmethoxycarbonyliminocarbamate | [5] |

| Purity | ≥ 99% (HPLC) |[1] |

Synthesis Protocol: Oxidation of Dibenzyl Hydrazine-1,2-dicarboxylate

DBAD is most commonly synthesized via the oxidation of its stable precursor, dibenzyl hydrazine-1,2-dicarboxylate. This precursor is readily available and the oxidation is typically high-yielding and clean. A variety of oxidizing agents can be employed, with (diacetoxyiodo)benzene (PIDA) in dichloromethane (DCM) being a particularly efficient system.[6][8]

Causality of Experimental Design:

-

Oxidizing Agent (PIDA): PIDA is a mild and selective oxidant for this transformation. It efficiently converts the hydrazine to the azo compound without over-oxidation or degradation of the sensitive benzyl ester groups. Its byproducts are also easily removed during workup.

-

Solvent (DCM): Dichloromethane is an excellent solvent for both the starting material and the product. Its low boiling point facilitates easy removal post-reaction, and its inertness prevents side reactions.

-

Room Temperature Reaction: The reaction is facile and proceeds rapidly at ambient temperature, which avoids thermal degradation of the product and simplifies the experimental setup.[8]

Experimental Protocol: Synthesis of DBAD

-

Preparation: To a round-bottom flask, add dibenzyl hydrazine-1,2-dicarboxylate (1 equivalent).

-

Dissolution: Dissolve the starting material in dichloromethane (DCM).

-

Oxidation: To the stirred solution, add (diacetoxyiodo)benzene (PIDA) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes.[6][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DBAD as a crystalline solid.[6] A reported yield for this method is 97%.[8]

Figure 2: General workflow for the synthesis of DBAD via oxidation.

Key Applications in Drug Development and Chemical Synthesis

DBAD is a versatile reagent with applications spanning several areas of organic synthesis.[9][10] Its utility is most pronounced in reactions requiring mild conditions and stereochemical control.

The Mitsunobu Reaction: A Refined Approach

The Mitsunobu reaction is a cornerstone of C-O, C-N, and C-S bond formation with a characteristic inversion of stereochemistry. DBAD, in combination with triphenylphosphine (PPh₃), functions as the activating system.[2]

Mechanism Insight: The reaction initiates with the nucleophilic attack of PPh₃ on the electrophilic azo group of DBAD, forming a betaine intermediate. This potent intermediate then deprotonates the nucleophile and activates the alcohol, setting the stage for an Sₙ2 displacement that proceeds with inversion of configuration.[2]

Advantages over DEAD/DIAD:

-

Solid Product: The reduced byproduct, dibenzyl hydrazinedicarboxylate, is a solid that often precipitates from the reaction mixture, simplifying purification significantly.

-

Milder Conditions: DBAD is sometimes effective in cases where DEAD or DIAD fail, particularly with sensitive substrates.

Figure 3: Simplified mechanism of the Mitsunobu reaction using DBAD.

Cycloaddition and Amination Reactions

The electron-deficient N=N double bond in DBAD makes it a potent electrophile and an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[2] This reactivity is harnessed to construct complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals. Furthermore, DBAD serves as an effective electrophilic aminating agent for a variety of nucleophiles, enabling the synthesis of α-amino acids and other nitrogenated compounds.[2][11]

Protecting Group Chemistry in Peptide Synthesis

In peptide synthesis, the benzyl ester groups of DBAD allow it to function as a carboxyl-protecting group. This group is stable to many synthetic conditions but can be selectively cleaved under mild hydrogenolysis conditions (H₂, Pd/C), liberating the free carboxylic acid without disturbing other sensitive functionalities in a complex peptide chain.[2]

Safety, Handling, and Storage

DBAD is a hazardous chemical and requires careful handling in a controlled laboratory environment.[12] It is classified as a flammable solid and can cause skin and eye irritation.[12] There are also concerns that it may be a suspected mutagen and carcinogen.

Table 2: Hazard and Safety Information for this compound

| Hazard Type | GHS Statement(s) | Precautionary Measures | Source(s) |

|---|---|---|---|

| Physical Hazards | H242: Heating may cause a fire. Flammable solid. | P220: Keep/Store away from combustible materials. P234: Keep only in original container. | [12] |

| Health Hazards | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. H350: May cause cancer. H370/H373: Causes/May cause damage to organs. | P261: Avoid breathing dust. P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor. |

| Environmental | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. | |

Standard Operating Procedure:

-

Handling: Always handle DBAD in a well-ventilated chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15] Avoid dust formation.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][13] It should be kept refrigerated and stored away from heat, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple analogue of DEAD or DIAD; it is a strategic reagent that offers tangible benefits in efficiency, purification, and application scope. Its role in the Mitsunobu reaction is enhanced by the practical advantage of a solid byproduct, while its utility as a dienophile and an electrophilic aminating agent makes it a powerful tool for constructing complex molecular architectures. For scientists in drug discovery and process development, mastering the application of DBAD is a valuable asset for overcoming synthetic challenges and accelerating the path to novel chemical entities.

References

-

Home Sunshine Pharma (n.d.). This compound CAS 2449-05-0. Retrieved from Home Sunshine Pharma website. [Link]

-

Nanjing Winsome Chemical Limited (n.d.). This compound. Retrieved from Nanjing Winsome Chemical Limited website. [Link]

-

Cleanchem Laboratories LLP (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from Cleanchem Laboratories website. [Link]

-

KM Pharma Solution Private Limited (n.d.). MSDS - this compound. Retrieved from KM Pharma Solution website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Reagent for Organic Synthesis and Polymer Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Comprehensive Utility of this compound in Chemical Research and Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with this compound: A NINGBO INNO PHARMCHEM CO.,LTD Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound technical grade, 90 2449-05-0 [sigmaaldrich.com]

- 4. This compound CAS 2449-05-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C16H14N2O4 | CID 5387121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2449-05-0 [chemicalbook.com]

- 7. This compound [nastchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound CAS#: 2449-05-0 [amp.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. kmpharma.in [kmpharma.in]

The Thermal Stability and Decomposition of Dibenzyl Azodicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, valued for its role in the Mitsunobu reaction and the formation of complex molecules.[1] Despite its utility, a thorough understanding of its thermal stability and decomposition pathways is paramount for safe handling, storage, and application, particularly in the context of pharmaceutical and materials science research where thermal processing is common. This guide provides an in-depth analysis of the thermal behavior of DBAD, consolidating available experimental data and drawing mechanistic insights from related azodicarboxylate compounds. We will explore the intrinsic thermal stability of DBAD, its decomposition products and mechanisms, and present standardized protocols for its thermal analysis.

Introduction to this compound: A Reagent of Choice

This compound (DBAD), a yellow to orange crystalline solid, belongs to the class of azodicarboxylates, which are widely employed as reagents in organic chemistry.[2] Its primary application lies in the Mitsunobu reaction, where it facilitates the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[3] DBAD is often considered a safer alternative to the more shock-sensitive and thermally unstable diethyl azodicarboxylate (DEAD).[4] This enhanced stability is attributed to the presence of the benzyl groups, which influence the electronic and steric properties of the molecule.

Chemical and Physical Properties

A clear understanding of the fundamental properties of DBAD is the first step in its safe and effective use.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₄N₂O₄ | |

| Molecular Weight | 298.29 g/mol | |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 43-47 °C (literature) | |

| CAS Number | 2449-05-0 |

Thermal Stability Profile of this compound

The thermal stability of an azodicarboxylate is a critical parameter that dictates its handling and storage conditions. Compared to its aliphatic analogues, DBAD exhibits significantly enhanced thermal stability.

Comparative Analysis with Other Azodicarboxylates

The thermal hazard of azodicarboxylates is largely influenced by the nature of the ester substituent. A comparative study using Differential Scanning Calorimetry (DSC) highlights the relative stability of DBAD.[4]

| Compound | Abbreviation | Heat of Decomposition (J/g) | Key Observations |

| Diethyl Azodicarboxylate | DEAD | -1466 | Shock-sensitive and thermally unstable.[4] |

| This compound | DBAD | -632 | Significantly less exothermic decomposition than DEAD.[4] |

| Diisopropyl Azodicarboxylate | DIAD | Not specified in direct comparison, but known to be more stable than DEAD. | Generally considered a safer alternative to DEAD.[5] |

The lower heat of decomposition for DBAD indicates a less energetic and therefore less hazardous thermal decomposition process compared to DEAD.[4] Furthermore, DBAD has been shown to be insensitive to drop-weight, impact, and friction stimuli, and exhibits no explosive power in standardized tests.[4]

Decomposition of this compound

Postulated Decomposition Mechanism

The decomposition of azodicarboxylates is generally initiated by the cleavage of the weakest bond in the molecule. For analogous compounds like di-tert-butyl azodicarboxylate, the decomposition is believed to start with the homolytic cleavage of the C–O bond.[6] A similar mechanism can be proposed for DBAD.

Caption: Postulated decomposition pathway of this compound.

The proposed mechanism involves the initial cleavage of the benzyl-oxygen bond, forming a benzyl radical and a carbamate radical. The latter is expected to be unstable and readily decompose, releasing carbon dioxide and nitrogen gas. The highly reactive benzyl radicals can then undergo a variety of secondary reactions, such as dimerization to form bibenzyl, or abstraction of hydrogen atoms from other molecules to form toluene.

Expected Decomposition Products

Based on the postulated mechanism, the thermal decomposition of DBAD in an inert atmosphere is expected to yield a mixture of gaseous and liquid/solid products:

-

Gaseous Products: Nitrogen (N₂) and Carbon Dioxide (CO₂) are anticipated as major gaseous products from the breakdown of the azodicarboxylate core.

-

Aromatic Products: The fate of the benzyl radical will determine the final organic products. These may include:

-

Toluene

-

Bibenzyl (1,2-diphenylethane)

-

Benzyl alcohol (if a hydrogen source is available)

-

Dibenzyl ether

-

The exact composition of the product mixture will likely depend on the reaction conditions, such as temperature, pressure, and the presence of a solvent.

Experimental Protocols for Thermal Analysis

To ensure the safe handling and to predict the thermal behavior of DBAD in various applications, standardized thermal analysis is essential. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and the temperature range over which it occurs.

Step-by-Step TGA Protocol:

-

Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of DBAD into a ceramic or aluminum TGA pan.

-

Atmosphere: Use an inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Identify the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

-

Caption: Workflow for Thermogravimetric Analysis of DBAD.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is crucial for determining the enthalpy of decomposition (exothermic or endothermic nature) and can also be used to determine the melting point.

Step-by-Step DSC Protocol:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an appropriate standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of DBAD into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any pressure generated during decomposition.

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point from the peak of the endothermic transition.

-

Integrate the area of the exothermic decomposition peak to determine the heat of decomposition (ΔH_d).

-

Caption: Workflow for Differential Scanning Calorimetry of DBAD.

Conclusions and Recommendations for Safe Handling

This compound is a thermally stable reagent compared to many other aliphatic azodicarboxylates, as evidenced by its significantly lower heat of decomposition.[4] Its decomposition is likely initiated by C-O bond cleavage, leading to the formation of gaseous products and a variety of aromatic compounds derived from benzyl radicals.

For safe laboratory practice, the following recommendations should be followed:

-

Storage: Store DBAD in a cool, well-ventilated area, away from heat sources.

-

Handling: Avoid prolonged heating. When used in reactions, monitor the temperature carefully, especially during exothermic processes.

-

Scale-up: Before performing large-scale reactions, it is imperative to conduct a thorough thermal hazard assessment using techniques like DSC and TGA to understand the thermal runaway potential under specific process conditions.

Further research, particularly Py-GC-MS analysis of the decomposition products and computational studies of the decomposition pathway, would provide a more complete understanding of the thermal behavior of this compound.

References

- Berger, A., & Wehrstedt, K. D. (2010). Azodicarboxylates: Explosive properties and DSC measurements.

- Jia, M., Guo, S., Chen, S., & Sun, H. (2023). Thermal decomposition mechanism and hazard assessment of di-tert-butyl azodicarboxylate (DBAD).

-

Wikipedia. (2023). Diisopropyl azodicarboxylate. Retrieved from [Link]

- Kuhlmann, E. (2006). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. University of California, Santa Barbara.

- Berger, A., & Wehrstedt, K. D. (2010). Azodicarboxylates: Explosive Properties and Thermal Hazard.

- Symbiosis Online Publishing. (2020).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Chalmers ODR. (2022).

- Unibo. (2023).

-

Nanjing Winsome Chemical Limited. (n.d.). This compound. Retrieved from [Link]

- Shimadzu. (2015).

- Organic Syntheses. (n.d.). An Improved Oxidation Method for the Synthesis of Azodicarbonyl Compounds.

- LCGC International. (2022).

- Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review.

-

Wikipedia. (2023). Diethyl azodicarboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. researchgate.net [researchgate.net]

- 4. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 5. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dibenzyl Azodicarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl azodicarboxylate (DBAD) in common organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document summarizes available qualitative information and provides a detailed experimental protocol for determining solubility, enabling researchers to generate reliable data tailored to their specific laboratory conditions and needs.[1]

Introduction to this compound (DBAD)

This compound (DBAD), with the chemical formula C₁₆H₁₄N₂O₄, is a versatile reagent widely employed in organic synthesis.[2][3] It is perhaps best known for its critical role as a reagent in the Mitsunobu reaction, where it facilitates the stereospecific conversion of alcohols to esters, ethers, and thioethers with an inversion of configuration.[1] Beyond the Mitsunobu reaction, DBAD serves as an efficient oxidant and participates in various cycloaddition and electrophilic amination reactions.[1] Its applications extend into medicinal chemistry for the synthesis of complex pharmaceutical molecules and in materials science.[1][4][5]

DBAD is an orange crystalline powder with a melting point range of 43-52°C.[2][4][6] Understanding its solubility is paramount for reaction setup, purification, and formulation development.

Qualitative Solubility Profile of DBAD

The principle of "like dissolves like" provides a foundational understanding of the expected solubility of DBAD.[7] As a relatively non-polar molecule with aromatic rings and ester functional groups, DBAD is anticipated to be more soluble in non-polar and moderately polar organic solvents than in highly polar or aqueous solvents.

Based on its structure, the following qualitative predictions can be made:

-

High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and some ethers (e.g., tetrahydrofuran).

-

Moderate Solubility Expected: In esters (e.g., ethyl acetate) and ketones (e.g., acetone).

-

Low to Negligible Solubility Expected: In highly polar solvents like water and lower alcohols (e.g., methanol, ethanol), and in non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

It is crucial to experimentally verify these predictions, as subtle solvent-solute interactions can influence solubility.

Quantitative Solubility Determination: An Experimental Protocol

Given the limited availability of precise solubility data, the following protocol provides a robust method for its determination in the laboratory. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment

-

This compound (DBAD), ≥99% purity[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of DBAD solubility.

Caption: Experimental workflow for the quantitative determination of DBAD solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of DBAD into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a magnetic stir plate, maintaining a consistent temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sampling and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, tared vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a stock solution of DBAD of known concentration in the solvent of interest.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered sample solution by HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of DBAD in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or g/100g of solvent.

-

For mg/mL: Solubility = Concentration from calibration curve (mg/mL)

-

For g/100g of solvent: This requires gravimetric analysis where the solvent from a known mass of the saturated solution is evaporated, and the remaining mass of DBAD is measured.

-

Data Presentation

The experimentally determined solubility data for DBAD in various common organic solvents at a specified temperature should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |

| Dichloromethane | 3.1 | [Insert Experimental Data] |

| Tetrahydrofuran (THF) | 4.0 | [Insert Experimental Data] |

| Toluene | 2.4 | [Insert Experimental Data] |

| Ethyl Acetate | 4.4 | [Insert Experimental Data] |

| Acetone | 5.1 | [Insert Experimental Data] |

| Acetonitrile | 5.8 | [Insert Experimental Data] |

| Methanol | 5.1 | [Insert Experimental Data] |

| Hexane | 0.1 | [Insert Experimental Data] |

| Water | 10.2 | [Insert Experimental Data] |

Safety and Handling

This compound is a chemical that requires careful handling.[8]

-

Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[3][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] Work in a well-ventilated area or a chemical fume hood.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and ignition sources.[4][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling DBAD.[9][11]

Conclusion

While published quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and a detailed experimental protocol for researchers to determine its solubility in common organic solvents. Understanding the solubility of DBAD is essential for its effective use in organic synthesis and other applications. The provided methodology ensures the generation of accurate and reproducible data, empowering scientists in their research and development endeavors.

References

-

This compound CAS 2449-05-0 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

This compound: A Versatile Reagent for Organic Synthesis and Polymer Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Optimizing Organic Synthesis with this compound: A NINGBO INNO PHARMCHEM CO.,LTD Perspective. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

This compound | C16H14N2O4 | CID 5387121 - PubChem. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C16H14N2O4 | CID 5387121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 2449-05-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 2449-05-0 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to Quantum Chemical Calculations for Dibenzyl Azodicarboxylate (DBAD)

Prepared by: Gemini, Senior Application Scientist

Abstract

Dibenzyl azodicarboxylate (DBAD) is a pivotal reagent in modern organic synthesis, renowned for its role as an activator in the Mitsunobu reaction and as a versatile component in cycloadditions and aminations.[1][2][3] Understanding its electronic structure, reactivity, and the mechanisms of its reactions at a molecular level is crucial for optimizing existing synthetic protocols and developing novel chemical transformations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to investigate DBAD. We will delve into the theoretical underpinnings, present detailed computational workflows, and explore case studies that demonstrate how these methods can elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations. The focus is on providing not just a methodology, but the scientific rationale behind the choice of computational models to ensure accuracy and predictive power.

Introduction: The Significance of DBAD in Synthesis and the Need for a Molecular-Level Understanding

This compound (C₁₆H₁₄N₂O₄) is an electrophilic azo compound characterized by a central diazene (N=N) double bond flanked by two benzyloxycarbonyl groups.[1][4] This electronic arrangement makes it a highly effective reagent in a multitude of organic reactions. Its most prominent application is in the Mitsunobu reaction, where, in conjunction with a phosphine (typically triphenylphosphine), it facilitates the stereospecific conversion of primary and secondary alcohols to esters, ethers, and other functional groups with a complete inversion of stereochemistry.[1][5][6] Beyond this, DBAD serves as an efficient dienophile in Diels-Alder reactions, an electrophile in α-amination of carbonyl compounds, and a key building block for heterocyclic synthesis.[1][2][7]

Despite its widespread use, the reaction mechanisms involving DBAD are often complex, involving multiple intermediates and competing pathways.[5][8] For instance, the precise nature and interplay of the betaine, phosphonium salt, and phosphorane intermediates in the Mitsunobu reaction have been a subject of ongoing investigation.[8][9] Quantum chemical calculations offer a powerful lens to probe these transient species, which are often difficult or impossible to isolate and characterize experimentally. By modeling the potential energy surface, we can map out entire reaction pathways, calculate activation barriers, and determine the thermodynamic stability of intermediates and products. This insight is invaluable for:

-

Mechanism Elucidation: Validating or refuting proposed reaction mechanisms.[8][10]

-

Predicting Reactivity and Selectivity: Understanding why a reaction is regioselective or stereoselective.

-

Rational Reagent Design: Guiding the development of new, more efficient, or selective reagents based on electronic structure principles.

-

Safety Assessment: Investigating thermal decomposition pathways and predicting potential hazards.[11][12]

This guide will equip the reader with the foundational knowledge and practical protocols to apply computational chemistry to the study of DBAD and related azo compounds.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For molecules like DBAD, which are typically well-described by a single electronic configuration in their ground state, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[10][13]

-